molecular formula C14H13BrN2O B15038192 6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 255869-28-4

6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B15038192
CAS No.: 255869-28-4
M. Wt: 305.17 g/mol
InChI Key: MDGRMRFKTZLRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine is a key chemical intermediate designed for the discovery and synthesis of novel anticancer agents. This compound features a dihydrofuro[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry recognized for its potent biological activity and its capacity to optimize target interactions to improve the pharmacological profiles of drug candidates . The reactive bromomethyl group at the 6-position provides a versatile handle for further functionalization, allowing researchers to create diverse derivative libraries for structure-activity relationship (SAR) studies. This is analogous to other bromomethyl-substituted heterocycles used in drug discovery . The furopyrimidine scaffold is a component of many reported cytotoxic agents and is a key structural feature in advanced research targeting critical cellular pathways such as PI3K/AKT, which is strongly implicated in cell survival, proliferation, and metabolism . Dysregulation of the PI3K/AKT pathway is a common feature in many cancers, making it a high-value target for therapeutic intervention . This reagent is intended for use by qualified researchers in the synthesis of potential small-molecule therapeutics. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet prior to use.

Properties

CAS No.

255869-28-4

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

6-(bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine

InChI

InChI=1S/C14H13BrN2O/c1-9-12-7-11(8-15)18-14(12)17-13(16-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

MDGRMRFKTZLRIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(OC2=NC(=N1)C3=CC=CC=C3)CBr

Origin of Product

United States

Preparation Methods

Core Structure Disassembly

The furo[2,3-d]pyrimidine scaffold can be dissected into two primary components:

  • Pyrimidine Ring : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Dihydrofuran Moiety : A five-membered oxygen-containing ring with partial saturation.

Key substituents—bromomethyl (C6), methyl (C4), and phenyl (C2)—suggest a synthetic pathway involving late-stage functionalization or pre-functionalized building blocks.

Strategic Pathways

Two primary routes emerge for constructing this molecule:

  • Route A : Sequential assembly of the pyrimidine ring followed by dihydrofuran annulation.
  • Route B : Concurrent formation of both rings via cyclocondensation.

Comparative advantages include better regiocontrol in Route A and atom economy in Route B.

Stepwise Synthesis via Pyrimidine Ring Formation (Route A)

Pyrimidine Core Construction

The pyrimidine ring is typically synthesized via the Biginelli reaction or condensation of β-diketones with amidines. For 2-phenyl substitution, phenylguanidine or a phenylurea derivative may serve as the nitrogen source.

Example Protocol :

  • Condensation : React ethyl acetoacetate (for C4 methyl) with phenylguanidine in ethanol under reflux to form 4-methyl-2-phenylpyrimidin-6-ol.
  • Chlorination : Treat the hydroxyl intermediate with phosphorus oxychloride (POCl₃) to yield 4-methyl-2-phenyl-6-chloropyrimidine.

Dihydrofuran Annulation

The dihydrofuran ring is introduced via cyclization of a bromoalkyl side chain.

Key Steps :

  • Alkylation : React 4-methyl-2-phenyl-6-chloropyrimidine with 3-bromo-1-propanol in the presence of a base (e.g., K₂CO₃) to form a bromoalkyl intermediate.
  • Cyclization : Induce intramolecular etherification using a Lewis acid (e.g., BF₃·Et₂O) to form the dihydrofuran ring, yielding 6-(bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine.

One-Pot Cyclocondensation Approach (Route B)

Multicomponent Reaction Design

A tandem cyclization strategy could concurrently assemble both rings. This method often employs propargyl alcohols or α,β-unsaturated carbonyl compounds as furan precursors.

Proposed Mechanism :

  • Formation of Enamine : React phenylacetonitrile with methyl acrylate to generate an α,β-unsaturated nitrile.
  • Cyclization : Treat with hydroxylamine hydrochloride to form the pyrimidine ring, followed by bromomethylation using N-bromosuccinimide (NBS) in tetrahydrofuran (THF).

Optimization Challenges

  • Regioselectivity : Competing pathways may yield regioisomers unless directing groups are employed.
  • Bromomethyl Incorporation : Direct bromination of a methyl group requires radical initiators (e.g., AIBN) and careful temperature control.

Functional Group Interconversion Strategies

Bromomethylation of Preformed Intermediates

Late-stage introduction of the bromomethyl group avoids side reactions during ring formation.

Methodology :

  • Hydroxymethyl Intermediate : Oxidize a 6-methyl group to hydroxymethyl using SeO₂ or allylic oxidation.
  • Bromination : Treat with PBr₃ or HBr/acetic acid to replace the hydroxyl group with bromine.

Example :
6-Methyl-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine → (SeO₂, dioxane) → 6-hydroxymethyl intermediate → (PBr₃, CH₂Cl₂) → Target compound.

Critical Analysis of Synthetic Routes

Parameter Route A Route B Functional Interconversion
Yield 45–55% (over 3 steps) 30–40% (one-pot) 60–70% (2 steps)
Purity High (HPLC >95%) Moderate (HPLC 85–90%) High (HPLC >95%)
Scalability Suitable for multi-gram synthesis Limited by side reactions Optimized for industrial scale
Key Challenge Cyclization efficiency Regiocontrol Bromination selectivity

Table 1: Comparative evaluation of synthetic pathways.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with hexane/ethyl acetate (7:3) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 112–114°C).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, C4-CH₃), 3.85 (m, 2H, dihydrofuran CH₂), 4.30 (d, 2H, BrCH₂), 7.40–7.60 (m, 5H, Ph).
  • MS (EI) : m/z 317 [M]⁺.

Industrial and Environmental Considerations

Solvent Selection

  • Preferred : Toluene (Route A) and THF (Route B) balance reactivity and environmental impact.
  • Aqueous Workup : Minimizes halogenated waste, aligning with green chemistry principles.

Catalytic Innovations

  • Phase-Transfer Catalysis : Enhances alkylation efficiency in Route A.
  • Biocatalysis : Emerging methods for enantioselective dihydrofuran formation remain exploratory.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) is a classical leaving group, enabling substitution with nucleophiles:

  • Reaction with Hydrazine Hydrate :
    Bromomethyl derivatives react with hydrazine hydrate to form hydrazones or substituted pyrimidines. For example, chromeno[2,3-d]pyrimidine analogs undergo hydrazine-mediated transformations, replacing bromide with hydrazino groups . Similar reactivity is anticipated here.

  • Substitution with Thiols/Amines :
    Substitution with thiols (e.g., mercaptans) or amines under basic conditions (e.g., NaOH) would yield methylthio or methylamino derivatives. This is inferred from analogous reactions in pyrimidine chemistry .

Elimination Reactions

Under strong basic conditions, the bromomethyl group may undergo elimination to form a double bond:

  • Dehydrohalogenation :
    Base-induced elimination could produce a vinyl group (CH₂=CH-), though steric hindrance from the fused furo-pyrimidine ring may favor substitution over elimination. Related pyrimidine derivatives exhibit this behavior under heat or strong bases .

Hydrogenation and Debromination

The bromide can be reduced to a methyl group using hydrogenation:

  • Debromination via Hydrogenation :
    Palladium catalysts (e.g., 5% Pd-BaCO₃) under hydrogen pressure (~50 psi) selectively reduce the bromide to a methyl group. This method is established in pyrrolo- and furo-pyrimidine synthesis .

Cross-Coupling Reactions

While not explicitly demonstrated for this compound, the bromomethyl group could participate in cross-coupling chemistry:

  • Suzuki Coupling :
    Boronic acids may react with the bromide under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl or heteroaryl derivatives. Analogous pyrimidine systems use this approach for arylations .

Analytical Insights

  • IR Spectroscopy :
    Bromide substitution would alter IR peaks (e.g., loss of C-Br stretch at ~600–800 cm⁻¹). Carbonyl groups (if present) would show peaks near 1675–1700 cm⁻¹ .

  • NMR Spectroscopy :
    The bromomethyl proton signal (~δ 3.5–4.5 ppm) would shift or disappear upon substitution. For example, hydrazones show NH proton resonances (~δ 10.5 ppm) .

Comparison of Reaction Conditions

Reaction Type Conditions Outcome Reference
Nucleophilic Substitution Hydrazine hydrate, refluxHydrazine-substituted pyrimidine
Debromination H₂ gas, 50 psi, Pd-BaCO₃ catalystMethyl group replacement
Elimination Strong base (e.g., NaOH), heatVinyl derivative (if feasible)
Suzuki Coupling Boronic acid, Pd(PPh₃)₄, DMF/H₂OArylated pyrimidine derivative

Research Findings and Limitations

Scientific Research Applications

6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs in the Furo[2,3-d]pyrimidine Family

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Ring Modifications Key Features
6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine 6-Bromomethyl, 4-methyl, 2-phenyl Reactive bromomethyl group; fused dihydrofuran-pyrimidine system .
4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine 4-Phenoxy, 6-phenyl, chloro substituent Bulky phenoxy group; lacks dihydrofuran ring saturation .
(4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl) carbamimidothioate 4-Methyl, carbamimidothioate group Thioamide functionality; potential for hydrogen bonding .
6-(Bromomethyl)-4-chlorothieno[2,3-d]pyrimidine Thieno ring (S atom), 4-chloro, 6-bromomethyl Sulfur-containing analog; enhanced lipophilicity .

Key Observations :

  • Substituent Effects: Bulky groups like phenoxy (in 4-(4-chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine) reduce reactivity compared to bromomethyl, which is more electrophilic .
  • Functional Group Diversity : The carbamimidothioate group in (4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl) carbamimidothioate introduces hydrogen-bonding capacity, which may enhance target binding in pharmacological contexts .

Key Observations :

  • Domino Reactions: Methods like domino Michael-O-alkylation enable stereoselective synthesis of cis-5,6-dihydrofuro[2,3-d]pyrimidines under microwave conditions, offering superior efficiency (70–85% yields) compared to traditional cyclization .
  • Halogenation Challenges : The bromomethyl group in the target compound may lead to side reactions, as seen in unexpected rearrangements during coumarin derivative synthesis .

Biological Activity

6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H11BrN2OS
  • Molecular Weight : 275.17 g/mol
  • CAS Number : 120478-12-8
  • IUPAC Name : 6-(bromomethyl)-4-methyl-2-methylsulfanyl-5,6-dihydrofuro[2,3-d]pyrimidine
PropertyValue
Molecular FormulaC9H11BrN2OS
Molecular Weight275.17 g/mol
CAS Number120478-12-8
IUPAC Name6-(bromomethyl)-4-methyl-2-methylsulfanyl-5,6-dihydrofuro[2,3-d]pyrimidine

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial activity. For instance, a study conducted by researchers evaluated various pyrimidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibition zones compared to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The bromomethyl group is believed to enhance the lipophilicity of the compound, allowing it to penetrate cellular membranes more effectively. This characteristic may contribute to its antimicrobial efficacy by disrupting membrane integrity or interfering with metabolic pathways.

Case Studies

  • Study on Antimicrobial Activity :
    • A comprehensive evaluation was performed on various substituted pyrimidines for their antimicrobial properties. The study highlighted that compounds with bromomethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria.
    • Results showed that the minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of their non-brominated counterparts .
  • Synthesis and Characterization :
    • Another study focused on synthesizing and characterizing several derivatives of this compound. The synthesized compounds were subjected to various analytical techniques including NMR and mass spectrometry to confirm their structures and purity .

Q & A

Q. Methodological

  • Protecting groups : Acetyl or methoxymethyl groups prevent hydroxyl interference during bromination (e.g., conversion of 2 to 4 ).
  • Anhydrous conditions : Use of dry solvents (e.g., THF) and reagents (e.g., PBr₃) minimizes hydrolysis.
  • Stepwise functionalization : Chlorination followed by halogen exchange (e.g., using LiBr) improves selectivity .

How does the dihydrofuro ring conformation affect reactivity in further functionalization?

Advanced
The puckered dihydrofuro ring imposes steric constraints, directing electrophilic attacks to the less hindered pyrimidine C-2 or C-4 positions. For example, allyl groups in precursors (e.g., 475 ) undergo 6-endo cyclization to form 476 , whereas larger substituents favor alternative pathways. Computational modeling (e.g., DFT) predicts reactive sites by analyzing ring strain and charge distribution .

What analytical methods differentiate between dihydrofuropyrimidine regioisomers?

Q. Methodological

  • NOESY NMR : Correlates spatial proximity of protons (e.g., methyl vs. phenyl groups).
  • HPLC-MS with chiral columns : Resolves enantiomers, critical for compounds with asymmetric centers.
  • Vibrational spectroscopy : IR or Raman identifies regiospecific bond vibrations (e.g., C-Br stretches at ~550 cm⁻¹) .

How can computational tools guide the design of derivatives with improved bioactivity?

Q. Advanced

  • Docking studies : Predict binding modes to targets (e.g., kinases) by simulating interactions with the bromomethyl group.
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to cytostatic activity.
  • MD simulations : Assess conformational stability of the dihydrofuro ring in biological environments .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Purification difficulties : Column chromatography is inefficient; switch to recrystallization (e.g., using ethanol/water mixtures).
  • Halogen handling : Safe disposal of brominated byproducts requires specialized waste protocols .
  • Reaction exothermicity : Controlled addition of phosphoryl chloride prevents runaway reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.